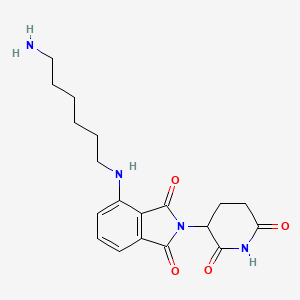

Thalidomide-NH-C6-NH2

Beschreibung

Evolution of Targeted Protein Degradation Strategies

The concept of using small molecules to induce the degradation of specific proteins has evolved significantly, from serendipitous discoveries to rationally designed therapeutic agents.

The intentional use of small molecules to induce protein degradation is a relatively recent development, but the principle has earlier roots. For instance, selective estrogen receptor degraders (SERDs) like fulvestrant (B1683766) were among the first compounds identified to induce the degradation of their target, the estrogen receptor α. nih.gov Similarly, the tragic history of thalidomide (B1683933) ultimately led to the discovery of its function as a "molecular glue" that induces the degradation of specific proteins. jci.orgwiley-vch.deannualreviews.org These early examples, though not initially designed as degraders, laid the groundwork for the development of purpose-built degradation technologies. wiley-vch.de

The primary mechanism for protein turnover in eukaryotic cells is the ubiquitin-proteasome system (UPS). nih.govbmglabtech.com This system involves a three-enzyme cascade (E1, E2, and E3) that attaches a chain of ubiquitin molecules to a target protein, marking it for destruction by the 26S proteasome. nih.govresearchgate.net Targeted protein degradation strategies, most notably Proteolysis Targeting Chimeras (PROTACs), hijack this system. nih.govresearchgate.net PROTACs are heterobifunctional molecules with two key components: one part binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. nih.govmorressier.com By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the target. researchgate.netresearchgate.net This event-driven pharmacology allows a single degrader molecule to trigger the destruction of multiple protein copies, making it a highly efficient process. jci.orgchemrxiv.org

Positioning of Thalidomide-NH-C6-NH2 as a Modular Chemical Probe and PROTAC Building Block

The discovery of how thalidomide and its derivatives function has been exploited in the rational design of PROTACs. This compound is a prime example of this application. It is a synthesized E3 ligase ligand-linker conjugate. medchemexpress.comxcessbio.comglpbio.com This compound incorporates the thalidomide-based CRBN-binding moiety and attaches it to a 6-carbon (C6) alkyl chain linker that terminates in an amine group (-NH2). invivochem.com

This modular design makes This compound an invaluable tool and building block for PROTAC development. medkoo.com The thalidomide portion serves as the "warhead" that hijacks the CRL4CRBN E3 ligase. The terminal amine on the C6 linker provides a reactive handle that can be readily conjugated to a ligand designed to bind a specific protein of interest. medchemexpress.cominvivochem.com By connecting these two parts, researchers can create novel PROTACs capable of targeting virtually any protein for degradation, provided a suitable binder for it exists. rsc.org Therefore, This compound represents a key, pre-fabricated component that simplifies the synthesis of new PROTACs for research and therapeutic development. glpbio.commedkoo.com

Chemical Data Table

| Property | Value | Source |

| Chemical Name | 4-(6-aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | invivochem.com |

| Molecular Formula | C19H24N4O4 | invivochem.com |

| Molecular Weight | 372.42 g/mol | invivochem.com |

| CAS Number | 2093386-50-4 | invivochem.com |

Structural Design Rationale for this compound Conjugates

The structure of this compound is meticulously designed to serve as a versatile building block for PROTAC synthesis. Each component has a specific function contributing to its efficacy in forming a productive ternary complex for protein degradation.

Thalidomide Scaffold as the Cereblon Ligand: The core of the molecule is the thalidomide structure, which is responsible for binding to the E3 ligase Cereblon. invivochem.com The glutarimide (B196013) ring of thalidomide fits into a specific hydrophobic pocket of the CRBN protein. This interaction is crucial for anchoring the PROTAC molecule to the E3 ligase, the first step in initiating the degradation process. The phthalimide (B116566) portion of the scaffold can be modified, and crystallographic studies have shown that certain positions are solvent-exposed, making them ideal points for linker attachment without disrupting the critical binding to CRBN. uwa.edu.au

The 6-Carbon (C6) Alkyl Linker: this compound features a 6-carbon (hexyl) chain. nih.gov The nature and length of the linker are critical determinants of a PROTAC's success. The linker must be long and flexible enough to span the distance between the CRBN E3 ligase and the target protein, allowing for the formation of a stable and effective ternary complex. The C6 linker provides a balance of flexibility and defined length, facilitating the optimal orientation of the two proteins for efficient ubiquitination.

The Terminal Amine (NH2) Group: The molecule is terminated with a primary amine (-NH2) group. nih.gov This amine serves as a crucial functional handle for chemical conjugation. Researchers can readily use this reactive group to attach a wide variety of "warheads"—ligands designed to bind to a specific protein targeted for degradation. This modular design simplifies the synthesis of new PROTACs, as the CRBN-binding and linker components are pre-optimized in a single, ready-to-use building block.

Significance in Expanding the Toolkit for PROTAC (Proteolysis-Targeting Chimera) Development and Chemical Biology Investigations

This compound and similar pre-functionalized E3 ligase ligands represent a significant advancement for the fields of chemical biology and drug discovery. targetmol.comglpbio.com Their availability expands the toolkit for researchers, accelerating the development of novel protein degraders.

The primary significance lies in simplifying the synthetic process for creating new PROTACs. targetmol.commedchemexpress.com Instead of requiring complex, multi-step syntheses to build each PROTAC from scratch, researchers can take a modular approach. They can focus on developing a potent ligand for their protein of interest and then easily conjugate it to this compound to generate a functional PROTAC. xcessbio.com This streamlined process allows for the rapid generation of libraries of PROTACs with different target-binding moieties, facilitating the exploration of structure-activity relationships and the optimization of degrader efficiency.

For chemical biology, this compound provides a powerful tool to probe protein function. By creating specific PROTACs, researchers can selectively degrade a target protein within cells and observe the resulting biological consequences. This offers a more direct and often faster method to study protein function compared to genetic knockout or knockdown techniques. The ability to rapidly synthesize and test new degraders enables a broad investigation of the "degradable proteome," expanding our understanding of cellular pathways and identifying new potential drug targets. invivochem.commedchemexpress.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-(6-aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | nih.gov |

| Molecular Formula | C19H24N4O4 | nih.govchembk.comglpbio.com |

| Molecular Weight | 372.42 g/mol | targetmol.comnih.govglpbio.com |

| CAS Number | 2093386-50-4 | nih.govchembk.comglpbio.com |

Structure

3D Structure

Eigenschaften

Molekularformel |

C19H24N4O4 |

|---|---|

Molekulargewicht |

372.4 g/mol |

IUPAC-Name |

4-(6-aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C19H24N4O4/c20-10-3-1-2-4-11-21-13-7-5-6-12-16(13)19(27)23(18(12)26)14-8-9-15(24)22-17(14)25/h5-7,14,21H,1-4,8-11,20H2,(H,22,24,25) |

InChI-Schlüssel |

RIRBCYNKTDWXEI-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCN |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Thalidomide Nh C6 Nh2 and Its Functional Analogs

Strategic Approaches for Thalidomide (B1683933) Core Functionalization

The thalidomide molecule is composed of a phthalimide (B116566) ring and a glutarimide (B196013) ring. nih.gov Functionalization of the thalidomide core is a critical step in creating derivatives suitable for PROTAC development. Strategic modifications are necessary to introduce chemically reactive "handles" for the attachment of linkers without compromising the compound's ability to bind to CRBN.

The phthalimide ring of thalidomide offers several positions for the introduction of functional groups that can serve as attachment points for linkers. Common strategies involve electrophilic aromatic substitution or nucleophilic aromatic substitution (SNA_r_) reactions. For instance, nitration of the phthalimide ring, followed by reduction to an amino group, provides a versatile handle for further derivatization. This amino group can then be modified to introduce a variety of linkers.

Another key strategy involves the use of a hydroxylated thalidomide precursor, such as 4-hydroxythalidomide. scholaris.ca The phenolic hydroxyl group can be alkylated to introduce a linker, although this reaction can sometimes suffer from poor chemoselectivity, with competing N-alkylation of the glutarimide moiety. scholaris.ca To circumvent this, modified Mitsunobu conditions have been successfully employed for the direct functionalization of the phenolic site. scholaris.ca

The synthesis of the thalidomide core itself can be achieved through various routes. A common method involves the condensation of a phthalic anhydride (B1165640) derivative with 3-amino-piperidine-2,6-dione. nih.gov A straightforward, high-yield, two-step procedure involves reacting phthalic anhydride with L-glutamic acid to form N-phthaloyl-DL-glutamic acid, which is then cyclized using ammonium (B1175870) acetate (B1210297) to produce thalidomide. sci-hub.se

Regioselective derivatization is crucial for controlling the point of linker attachment. The positions on the phthalimide ring (C4 and C5) are often targeted for modification. nih.gov For example, starting with a substituted phthalic anhydride, such as 4-fluorophthalic anhydride, allows for the synthesis of 4-fluorothalidomide. rsc.orgbeilstein-journals.org The fluorine atom at the C4 position is a good leaving group, making it susceptible to nucleophilic aromatic substitution by an amine-terminated linker. rsc.orgbeilstein-journals.org

Linker Chemistry: Synthesis and Integration of the -NH-C6-NH2 Moiety

The linker component of a PROTAC is not merely a spacer but plays a critical role in the efficacy of the final molecule. Its length, flexibility, and chemical nature influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The "-NH-C6-NH2" moiety, a hexyl diamine linker, provides a flexible chain with a terminal primary amine ready for conjugation.

Standard organic chemistry reactions are employed to attach the hexyl amine linker to the functionalized thalidomide core. If the thalidomide derivative has a suitable leaving group, such as a halogen, direct alkylation with a protected hexyl diamine can be performed. For instance, 4-fluorothalidomide can be reacted with a mono-Boc-protected 1,6-hexanediamine. nih.gov The Boc (tert-butyloxycarbonyl) group is a common protecting group for amines that can be readily removed under acidic conditions after the linker has been attached.

Amidation is another widely used method. If the thalidomide core is functionalized with a carboxylic acid, it can be activated and then reacted with a mono-protected hexyl diamine to form a stable amide bond. scholaris.ca Common coupling reagents for this transformation include DCC (N,N'-dicyclohexylcarbodiimide) with HOBt (hydroxybenzotriazole).

More advanced cross-coupling reactions have expanded the toolkit for synthesizing complex thalidomide analogs. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, has been used to introduce alkyne-containing tethers to the thalidomide core. nih.govresearchgate.netnih.govsigmaaldrich.com These alkyne groups can then be further modified or reduced to provide a flexible alkyl linker. nih.gov For this reaction, halogenated thalidomide precursors, such as 4-bromothalidomide or 4-iodothalidomide, are required. nih.gov

Nucleophilic aromatic substitution (SNA_r_) is a particularly powerful method for linker attachment, especially at the C4 position of the phthalimide ring. rsc.orgbeilstein-journals.orgresearchgate.net The reaction of 4-fluorothalidomide with primary amines, like a mono-protected hexyl diamine, proceeds with relative ease and selectivity. rsc.orgnih.gov This method is often preferred due to its operational simplicity compared to some palladium-based coupling reactions. rsc.org

Solid-phase synthesis offers a streamlined and efficient approach for the preparation of libraries of thalidomide analogues. nih.govacs.org In this technique, the thalidomide core is attached to a solid support, such as a polystyrene resin. nih.govacs.org Subsequent reactions to introduce and modify the linker are then carried out in a stepwise manner. After the synthesis is complete, the final compound is cleaved from the resin. This methodology is highly amenable to automation and allows for the rapid generation of a diverse range of compounds for structure-activity relationship (SAR) studies. A common strategy involves linking a phthalic anhydride derivative to the resin, followed by reaction with primary amines to build the thalidomide scaffold and attach the linker. nih.govacs.org This approach has been shown to produce thalidomide analogues in high yields and purities. nih.govacs.org

Data Tables

Table 1: Key Intermediates in the Synthesis of Thalidomide-NH-C6-NH2

| Compound Name | Structure | Role in Synthesis |

| Phthalic Anhydride | C8H4O3 | Starting material for the phthalimide ring. sci-hub.se |

| L-Glutamic Acid | C5H9NO4 | Provides the glutarimide portion of the thalidomide core. sci-hub.se |

| 4-Fluorophthalic Anhydride | C8H3FO3 | Precursor for synthesizing 4-fluorothalidomide, enabling SNA_r reactions. rsc.orgbeilstein-journals.org |

| 4-Hydroxythalidomide | C13H10N2O5 | Intermediate allowing for linker attachment via O-alkylation. scholaris.ca |

| N-(tert-butoxycarbonyl)-1,6-hexanediamine | C11H24N2O2 | Protected linker ready for coupling to the thalidomide core. |

Table 2: Comparison of Coupling Methodologies for Linker Attachment

| Reaction Type | Key Reagents | Position of Functionalization | Advantages | Disadvantages |

| Nucleophilic Aromatic Substitution (SNA_r) | 4-Fluorothalidomide, Amine-linker, DIPEA | C4 of phthalimide ring | High selectivity, operationally simple. rsc.org | Can be limited by the electrophilicity of the phthalimide ring. researchgate.net |

| Sonogashira Coupling | Halogenated thalidomide, Alkyne-linker, Pd catalyst, Cu(I) cocatalyst | C4 or C5 of phthalimide ring | Introduces rigid alkyne tethers that can be further modified. nih.govnih.gov | May require harsher conditions, potential for side reactions. researchgate.net |

| Amide Coupling | Carboxy-functionalized thalidomide, Amine-linker, DCC, HOBt | Variable, depends on position of carboxyl group | Forms a stable amide bond. | Requires a pre-functionalized thalidomide core. |

| Mitsunobu Reaction | 4-Hydroxythalidomide, Alcohol-linker, DEAD, PPh3 | C4-hydroxy position of phthalimide ring | Allows for direct alkylation of the hydroxyl group. scholaris.ca | Can have issues with chemoselectivity. scholaris.ca |

Orthogonal Functionalization Strategies for PROTAC Assembly

The modular nature of PROTACs necessitates synthetic strategies that allow for the sequential and controlled assembly of the three key components: the E3 ligase ligand, the linker, and the POI-binding ligand. Orthogonal functionalization is a cornerstone of this process, enabling the specific modification of one part of the molecule without affecting other reactive sites. This is particularly crucial when dealing with complex structures like this compound and its derivatives, where multiple reactive groups are present.

Selective Protection and Deprotection of Amine Groups for Sequential Conjugation

The synthesis of a PROTAC using this compound as the E3 ligase and linker component typically begins with a precursor where the terminal amine is protected. This protection is vital for preventing unwanted side reactions during the initial coupling of the linker to the thalidomide core. A common and effective strategy involves the use of a mono-protected diamine, such as N-Boc-1,6-diaminohexane.

A general synthetic route to access the protected precursor of this compound involves the nucleophilic aromatic substitution (SNAr) reaction between 4-fluorothalidomide and N-Boc-1,6-diaminohexane. This reaction is typically carried out in the presence of a base, such as N,N-diisopropylethylamine (DIPEA), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature. rsc.org

Table 1: Key Reagents in the Synthesis of Boc-Protected this compound

| Reagent | Role |

| 4-Fluorothalidomide | E3 Ligase Ligand Precursor |

| N-Boc-1,6-diaminohexane | Protected Linker |

| DIPEA | Base |

| DMSO | Solvent |

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of reaction conditions and its relatively mild removal. The selective deprotection of the terminal Boc group, while leaving the thalidomide moiety intact, is a critical step. The glutarimide ring of thalidomide is susceptible to opening under harsh acidic or basic conditions. Therefore, mild deprotection methods are preferred. Treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is a standard and effective method for Boc removal in this context. core.ac.uk This selective deprotection unmasks the terminal primary amine, rendering it available for the subsequent conjugation step. scholaris.ca

The orthogonality of the Boc protecting group strategy allows for a convergent synthesis. The thalidomide-linker piece and the POI-ligand-linker piece can be synthesized separately and then coupled in the final steps, which is often more efficient than a linear synthesis.

Utilization of the Terminal Primary Amine as an Exit Vector for Target Ligand Attachment

The terminal primary amine of this compound serves as a versatile "exit vector" or chemical handle for the attachment of a ligand that binds to the target protein. This conjugation is most commonly achieved through the formation of a stable amide bond. The POI ligand, functionalized with a carboxylic acid, is activated and then reacted with the primary amine of the thalidomide-linker conjugate.

Commonly used peptide coupling reagents for this transformation include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), often in the presence of a non-nucleophilic base like DIPEA. nih.gov This reaction is generally high-yielding and proceeds under mild conditions, which is crucial to preserve the integrity of both the complex POI ligand and the thalidomide moiety.

Table 2: Example of a PROTAC Synthesis using this compound

| Component 1 | Component 2 | Coupling Reagent | Final PROTAC Component |

| This compound | POI-Ligand-COOH | HATU, DIPEA | Thalidomide-NH-C6-NH-CO-Ligand-POI |

The length and chemical nature of the linker, in this case, a C6 alkyl chain, are critical for the efficacy of the resulting PROTAC. explorationpub.com The linker must be long and flexible enough to allow for the simultaneous binding of the thalidomide moiety to CRBN and the warhead to the POI, facilitating the formation of a stable ternary complex (POI-PROTAC-E3 ligase). The hexyl chain of this compound provides a common and often effective linker length for achieving potent protein degradation. d-nb.info Researchers have developed libraries of PROTACs with varying linker lengths to empirically determine the optimal distance for a given target. d-nb.info

Molecular Mechanisms of Crbn Engagement by Thalidomide Nh C6 Nh2 Derived Constructs

Molecular Recognition and Binding Dynamics of the Thalidomide (B1683933) Moiety with CRBN

The interaction between the thalidomide portion of a PROTAC and the Cereblon (CRBN) protein is the foundational step for initiating targeted protein degradation. This recognition is a highly specific process governed by distinct structural features within both the ligand and the protein, leading to significant conformational changes in CRBN that prepare it for subsequent interactions.

Identification of Key Amino Acid Residues and Binding Pockets within the CRBN Thalidomide Binding Domain

The specific binding of the thalidomide moiety is mediated by a specialized region within CRBN known as the Thalidomide-Binding Domain (TBD). digitellinc.comnih.gov Structural studies have revealed that the glutarimide (B196013) ring of thalidomide and its derivatives is crucial for this interaction, inserting into a deep, hydrophobic pocket within the TBD. nih.govresearchgate.net This pocket is characterized by a distinctive "tri-Trp" aromatic cage. researchgate.netnih.gov

The key amino acid residues that form this binding pocket and facilitate the interaction are critical for the stability of the CRBN-ligand complex. Mutations in these residues have been shown to abrogate binding and, consequently, the downstream effects of the PROTAC. nih.gov The isoindolinone ring of the thalidomide moiety remains exposed to the solvent, providing an ideal attachment point for the linker that connects to the target protein-binding warhead. nih.govresearchgate.net

| Amino Acid Residue | Location | Role in Binding | Reference |

|---|---|---|---|

| Tryptophan (Trp) 380 | Tri-Trp Pocket (TBD) | Forms a key part of the hydrophobic pocket; essential for binding affinity. | researchgate.netnih.gov |

| Tryptophan (Trp) 386 | Tri-Trp Pocket (TBD) | Contributes to the aromatic cage that stabilizes the glutarimide moiety. | researchgate.net |

| Tryptophan (Trp) 400 | Tri-Trp Pocket (TBD) | Contributes to the aromatic cage that stabilizes the glutarimide moiety. | researchgate.netnih.gov |

| Phenylalanine (Phe) 402 | Hydrophobic Pocket (TBD) | Participates in forming the hydrophobic binding environment. | researchgate.net |

Conformational Adaptations of CRBN Upon Ligand Binding

The binding of a thalidomide-derived ligand to the TBD is not a simple lock-and-key interaction; it is a dynamic process that induces significant allosteric changes within the CRBN protein. noaa.gov In its unbound, or apo, state, CRBN exists predominantly in an "open" conformation where the TBD and the Lon-like domain are separated. digitellinc.com

Cryo-electron microscopy studies have demonstrated that the association of ligands like thalidomide is both necessary and sufficient to trigger a substantial conformational rearrangement. digitellinc.comnoaa.gov This shift transitions CRBN from the open state to a "closed" conformation. noaa.govbiorxiv.org In this closed state, the TBD is positioned adjacent to the Lon domain, a structural arrangement stabilized by a "sensor loop" that adopts a canonical β-hairpin fold. nih.gov This ligand-induced conformational change is a prerequisite for the recruitment of target proteins (neosubstrates), which can only associate stably with the closed form of CRBN. digitellinc.com This dynamic adaptation is thus a critical checkpoint in the mechanism of action.

Ternary Complex Formation: CRBN-PROTAC-Target Protein Interactions

Following the initial binding and conformational change of CRBN, the PROTAC molecule facilitates the recruitment of a specific target protein. This results in the formation of a transient, three-part assembly known as the ternary complex, which is the central hub for the subsequent ubiquitination process. elifesciences.orgbiorxiv.org The stability and topology of this complex are paramount for effective protein degradation. promegaconnections.com

Principles of Induced Proximity and Cooperative Binding in PROTAC Functionality

PROTACs function based on the principle of "induced proximity," wherein the bifunctional nature of the molecule physically brings the target protein and the E3 ligase into close contact. promegaconnections.combioworld.com This event culminates in the formation of the CRBN-PROTAC-target protein ternary complex. biorxiv.org The efficiency of this process is often described by the concept of cooperativity (alpha, α), which quantifies how the binding of the two proteins to the PROTAC influences each other.

Cooperativity can be positive (α > 1), negative (α < 1), or neutral (α = 1). nih.govacs.org Positive cooperativity, where the formation of the ternary complex is thermodynamically more favorable than the individual binary binding events, is a hallmark of many highly potent PROTACs. acs.org This cooperative binding is driven by the formation of new, favorable protein-protein interactions between CRBN and the target protein at the interface created by the PROTAC. nih.gov While the formation of a stable ternary complex is a critical step, it is not solely sufficient to guarantee subsequent protein degradation, which also depends on the geometric arrangement of the complex. elifesciences.orgbiorxiv.org

Structural Determinants Governing Ternary Complex Stability and Specificity

The formation, stability, and specificity of the ternary complex are governed by a complex interplay of structural factors related to the PROTAC, the target protein, and CRBN. nih.gov

PROTAC Linker: The chemical composition, length, and attachment points of the linker connecting the two ends of the PROTAC are of utmost importance. nih.gov The linker dictates the relative orientation and distance between CRBN and the target protein, which is crucial for establishing a productive geometry for ubiquitination. researchgate.net

Target Lysine (B10760008) Accessibility: For degradation to occur, the PROTAC must orient the target protein in such a way that one or more of its surface lysine residues are positioned within the "ubiquitination zone" of the associated E2 ubiquitin-conjugating enzyme. nih.gov The conformational flexibility of the entire CRL4A-CRBN ligase complex is therefore essential for achieving this productive alignment. elifesciences.orgnih.gov

Elucidation of Substrate Specificity Modulation via CRBN Engagement

The engagement of CRBN by a thalidomide-based ligand fundamentally alters its substrate repertoire. This modulation of specificity is the core principle behind the function of molecular glues and CRBN-recruiting PROTACs. The ligand does not merely act as an anchor; it actively reshapes the binding surface of CRBN to create novel recognition sites for proteins not typically targeted by this E3 ligase. nih.govnih.gov

These newly recruited proteins are termed "neosubstrates." digitellinc.com The specific chemical structure of the thalidomide derivative dictates the topology of the new binding surface on CRBN, thereby determining which neosubstrates can be recognized and bound. researchgate.net For instance, a recurring structural motif known as a "G-loop," a type of β-hairpin, has been identified in several neosubstrates that are recruited to the CRBN-ligand complex. nih.gov

Influence of the Linker on Neosubstrate Recognition and Degradation Specificity

In the context of a PROTAC derived from Thalidomide-NH-C6-NH2, the linker is not merely a passive tether connecting the CRBN-binding moiety to the target-binding warhead. arxiv.org The linker's characteristics—including its attachment point, length, composition, and rigidity—play a crucial and active role in modulating the formation and conformation of the ternary complex, thereby influencing both the specificity and efficiency of neosubstrate degradation. nih.govnih.gov

The point at which the linker is attached to the thalidomide scaffold significantly impacts the PROTAC's properties. Different attachment points on the phthalimide (B116566) ring can alter the orientation of the warhead relative to the CRBN surface, which in turn affects which neosubstrates can be successfully recruited and accommodated within a productive ternary complex. nih.govresearchgate.net Studies have shown that modifying the linker attachment points can heavily influence the PROTAC's stability and its capacity to degrade endogenous CRBN neosubstrates like IKZF1 and IKZF3. nih.govnih.gov For example, PROTACs with a linker at the C-4 position of the phthalimide moiety have exhibited greater stability. researchgate.net

The length and composition of the linker (represented here by the "C6-NH2" component) are critical for achieving an optimal distance and orientation between CRBN and the target protein. wisc.edu A linker that is too short may cause steric clashes between the two proteins, preventing the formation of a stable ternary complex. nih.gov Conversely, a linker that is too long might allow for too much flexibility, resulting in an energetically unfavorable and non-productive complex. arxiv.orgnih.gov The chemical nature of the linker, such as the presence of alkyl chains or polyethylene (B3416737) glycol (PEG) units, affects the molecule's physicochemical properties, including solubility and cell permeability, as well as the geometry of the ternary complex. nih.govwisc.edu The plasticity of the interactions between CRBN and a target protein allows different linkers to promote distinct binding conformations, enhancing the selectivity of the PROTAC. arxiv.org

Furthermore, the linker itself can form direct interactions with either CRBN or the neosubstrate, contributing to the stability and specificity of the ternary complex. arxiv.org For instance, the presence of a hydrogen bond-donating group (like the -NH- in an aromatic amine linker) can be critical for inducing the degradation of certain neosubstrates, such as zinc-finger transcription factors. By systematically modifying the linker, researchers can fine-tune a PROTAC's activity, minimizing the degradation of off-target neosubstrates and enhancing selectivity for the desired target protein.

Table 2: Influence of Linker Properties on PROTAC Activity

| Linker Property | Effect on Neosubstrate Recognition and Degradation |

| Attachment Point | Alters the vector and orientation of the target-binding warhead relative to CRBN, affecting neosubstrate specificity and stability. nih.govnih.gov |

| Length | Determines the distance between CRBN and the target protein; optimal length is required to avoid steric hindrance and promote productive complex formation. nih.govwisc.edu |

| Composition | Influences physicochemical properties (e.g., solubility, permeability) and can form direct interactions with proteins in the ternary complex. arxiv.orgnih.gov |

| Flexibility/Rigidity | Affects the entropic cost of ternary complex formation; a balance is needed to allow for optimal binding conformation without excessive flexibility. arxiv.orgnih.gov |

Structure Activity Relationship Sar Studies and Rational Design Principles of Thalidomide Nh C6 Nh2 Based Protacs

Influence of Linker Length and Chemical Composition on PROTAC Activity

The length of the linker, particularly simple alkyl chains like the C6 chain in "Thalidomide-NH-C6-NH2," is a crucial parameter that dictates the distance and geometry between the protein of interest (POI) and the E3 ligase. An optimal linker length is essential to bridge the two proteins effectively, facilitating the necessary protein-protein interactions for ubiquitination. ub.edu

Research has shown that both excessively short and long linkers can be detrimental to PROTAC activity. A short linker may cause steric hindrance, preventing the formation of a stable ternary complex, while an overly long linker might lead to unproductive binding or reduced efficacy. researchgate.netarxiv.org The optimal length is highly dependent on the specific target protein and the E3 ligase involved. For instance, in the development of PROTACs targeting p38α, linkers with 15-17 atoms were found to show the best performance, which is noted to be longer than what is optimal for many other targets. ub.edu In another case, converting a dual-target degrader for epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) into a selective EGFR-only degrader was achieved by increasing the linker length by just three atoms. explorationpub.com

Flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, are the most commonly used types in PROTAC design. windows.net The systematic variation of these chain lengths is a standard strategy for optimizing degradation efficiency. windows.net

Table 1: Effect of Linker Length on PROTAC Activity for Selected Targets

| Target Protein | Linker Type | Optimal Length (atoms) | Observation | Reference |

|---|---|---|---|---|

| p38α | Click Chemistry-based | 15-17 | Longer than typical PROTACs for other targets. | ub.edu |

| CRBN (homo-PROTAC) | PEG | 8 | A short linker was optimal for self-degradation. | explorationpub.com |

| TBK1 | Various | >12 | Linkers shorter than 12 atoms showed no significant activity. | explorationpub.com |

This table is interactive and can be sorted by column.

The flexibility of the linker is a critical factor influencing the stability of the ternary complex. researchgate.net While flexible linkers like alkyl and PEG chains can allow for conformational adjustments that help establish the initial protein-protein interactions, excessive flexibility can be detrimental to the stability of the final complex. arxiv.orgresearchgate.net

Introducing rigid structural elements into the linker is a key strategy to enhance PROTAC efficacy. precisepeg.com Rigid linkers can pre-organize the molecule into an active conformation that favors ternary complex formation, reducing the entropic penalty of binding. precisepeg.comresearchgate.net Common rigid linkers include:

Aromatic rings: Provide planarity and can participate in stabilizing π-π stacking interactions. precisepeg.com

Cycloalkanes (e.g., piperazine, piperidine): These structures improve stability and can modulate the PROTAC's polarity and cell permeability. windows.net

Triazoles: Often formed via "click" chemistry, these are metabolically stable and help reduce oxidative degradation. precisepeg.com

Spirocyclic structures: Offer a unique three-dimensional and rigid geometry that locks the molecular conformation. precisepeg.com

Conversely, a highly flexible linker can prevent stable binding at a fixed interface. researchgate.net The ideal PROTAC linker often strikes a balance between flexibility, which allows the PROTAC to adopt a conformation suitable for ternary complex formation, and rigidity, which helps maintain that optimal arrangement for efficient ubiquitin transfer. arxiv.org

Positional Effects of Linker Attachment on the Thalidomide (B1683933) Moiety

The point at which the linker is attached to the thalidomide scaffold significantly impacts CRBN binding, the geometry of the ternary complex, and the potential for off-target effects. ub.edu The phthalimide (B116566) ring of thalidomide offers several positions for modification, with the C4 and C5 positions being the most extensively studied.

The choice between attaching the linker at the C4 or C5 position of the phthalimide ring can lead to substantial differences in PROTAC stability and activity. The glutarimide (B196013) ring of thalidomide and its analogs binds deep within a hydrophobic pocket on CRBN, leaving the phthalimide portion more solvent-exposed and accessible for linker attachment. nih.govbiorxiv.org

Studies have demonstrated that the linker's attachment point influences the hydrolytic stability of the PROTAC. In one analysis, linker attachment at the C4 position of the phthalimide moiety resulted in more stable derivatives compared to other positions. nih.govresearchgate.net However, other research focusing on minimizing off-target degradation has highlighted the C5 position as preferable. Modifications at the C5 position were found to be more likely to create a steric clash with zinc-finger (ZF) domains, thereby reducing the undesired degradation of these off-target proteins, a known liability of pomalidomide-based PROTACs. nih.govbiorxiv.org

In a study developing PROTACs for hematopoietic prostaglandin (B15479496) D2 synthase (H-PGDS), a C4-substituted PROTAC showed lower degradation activity compared to its C5-substituted counterpart. nih.gov Molecular dynamics simulations suggested this was due to the lower stability of the ternary complex formed by the C4-linked degrader. nih.govrsc.org These findings underscore that the optimal attachment point is context-dependent, influencing both stability and the precise geometry required for potent and selective degradation.

Table 2: Comparison of Linker Attachment Positions on the Phthalimide Ring

| Attachment Position | Key Findings | Potential Advantages | Potential Disadvantages | Reference(s) |

|---|---|---|---|---|

| C4 | Resulted in more hydrolytically stable PROTACs in some studies. | Enhanced chemical stability. | May form less stable ternary complexes for certain targets; may not reduce off-target ZF degradation as effectively. | nih.govresearchgate.netnih.gov |

| C5 | Modifications can reduce off-target degradation of zinc-finger proteins. | Improved selectivity and reduced off-target effects. | May have different stability profiles compared to C4. | nih.govbiorxiv.org |

This table is interactive and can be sorted by column.

Thalidomide possesses a chiral center at the C3 position of the glutarimide ring and exists as a racemic mixture of (R)- and (S)-enantiomers. These stereoisomers are known to have different biological activities. The (S)-enantiomer is primarily responsible for binding to CRBN and for the teratogenic effects of the drug. researchgate.net

Within the context of a PROTAC, the stereochemistry of the thalidomide moiety is critical for effective CRBN engagement. The (S)-stereoisomer is considered the primary ligand for the thalidomide-binding domain of CRBN. researchgate.net Therefore, synthesizing stereochemically pure PROTACs containing the (S)-thalidomide analog is a key consideration for ensuring potent CRBN binding and subsequent degradation activity. While the (S)-isomer is the preferred binder, the (R)-isomer can also contribute to CRBN-dependent cellular activity, in part because the enantiomers can interconvert under physiological conditions, a process known as racemization. researchgate.net This highlights the importance of controlling and understanding the stereochemistry of the E3 ligase recruiter throughout the design and evaluation process.

Rational Design Strategies for Minimizing Undesirable Degradation

A significant challenge in the development of thalidomide- and pomalidomide-based PROTACs is their potential to induce the degradation of endogenous, off-target proteins. nih.gov Pomalidomide itself can act as a "molecular glue" to degrade native CRBN neosubstrates, most notably zinc-finger (ZF) transcription factors like IKZF1 and IKZF3. nih.govresearchgate.net This activity can be retained in PROTACs, leading to unintended protein degradation that complicates their therapeutic application.

Rational design principles have been developed to mitigate these off-target effects. A key strategy involves modifying the phthalimide ring to disrupt the interactions required for neosubstrate binding while preserving the essential binding to CRBN. nih.govbiorxiv.org Extensive studies have led to two primary design rules for minimizing off-target ZF degradation:

Utilize the C5 position for linker attachment: Attaching the linker with appropriate functional groups at the C5 position of the phthalimide ring can introduce steric hindrance that prevents the binding of ZF proteins, thereby reducing their degradation. nih.gov

Avoid hydrogen-bond donors on the phthalimide ring: Analogues that lack hydrogen-bond donors immediately attached to the phthalimide ring show reduced ZF degradation compared to those with such donors (like the amino group in pomalidomide). nih.gov

By applying these principles, researchers have successfully re-engineered PROTACs to have minimal off-target effects while even enhancing their on-target potency. nih.govbiorxiv.org

Approaches to Modulate Endogenous Neosubstrate Degradation by the CRBN Ligand

A significant challenge in the design of thalidomide-based PROTACs is the inherent propensity of the CRBN ligand to induce the degradation of endogenous neosubstrates, such as Ikaros (IKZF1), Aiolos (IKZF3), and SALL4. nii.ac.jp This off-target activity can lead to unintended pharmacological effects. Consequently, a key aspect of the rational design of PROTACs using the "this compound" scaffold is the modulation of this neosubstrate degradation.

Research into thalidomide and its derivatives has revealed that chemical modifications on the phthalimide ring are crucial for controlling neosubstrate selectivity. nii.ac.jp For instance, modifications at the 5- and 6-positions of the phthalimide ring can significantly alter the binding interface with neosubstrates, thereby tuning their degradation profile. While "this compound" is primarily a linker-conjugate, the principles derived from modifying the core thalidomide structure are instructive for its application.

One strategy to mitigate off-target neosubstrate degradation involves the strategic placement of the linker on the thalidomide core. The attachment of the C6-NH2 linker to the phthalimide ring can sterically hinder the interaction with certain neosubstrates, thus providing a degree of selectivity. The length and composition of the linker attached to the terminal amine of "this compound" also play a pivotal role. A linker that is too short may not sufficiently distance the warhead from the CRBN ligand, potentially leading to steric clashes that disrupt both target and neosubstrate binding. Conversely, a longer or more rigid linker can orient the thalidomide moiety in a way that disfavors the formation of a stable ternary complex with neosubstrates.

Illustrative data from studies on related thalidomide derivatives show a clear correlation between structural modifications and neosubstrate degradation profiles.

| Thalidomide Analogue | Modification | Relative IKZF1 Degradation (%) | Relative SALL4 Degradation (%) |

|---|---|---|---|

| Pomalidomide | 4-amino substitution | 100 | 80 |

| Lenalidomide (B1683929) | 4-amino, 5-oxo substitution | 90 | 60 |

| Analogue A | 5-hydroxy substitution | 20 | 95 |

| Analogue B | 6-fluoro substitution | 120 | 30 |

This table illustrates how modifications to the thalidomide core can influence neosubstrate degradation, providing a basis for the rational design of PROTACs with improved selectivity.

Engineering for Enhanced Target Protein Selectivity within Complex Proteomes

Achieving high selectivity for the target protein of interest (POI) over other proteins in the complex cellular proteome is a primary goal in PROTAC design. The "this compound" conjugate contributes to this selectivity not just through the modulation of neosubstrate degradation but also by influencing the formation and stability of the ternary POI-PROTAC-CRBN complex.

The selectivity of a PROTAC is not solely dependent on the binding affinity of the warhead for its target. Instead, it is often dictated by the cooperativity of the ternary complex formation. scienceopen.com The linker connecting the warhead to the "this compound" moiety is a critical determinant of this cooperativity. The length, rigidity, and chemical composition of the linker can impose specific conformational constraints on the ternary complex, favoring the binding of the intended target over other structurally related proteins.

For instance, a PROTAC with a highly promiscuous kinase inhibitor as a warhead can be engineered to selectively degrade only a subset of the kinases it binds to. nih.gov This selectivity arises from the unique protein-protein interactions between the target kinase and CRBN that are facilitated by the specific linker geometry. The C6 alkyl chain of "this compound" provides a flexible starting point for the linker, allowing for the exploration of a wide range of linker lengths and compositions to optimize these interactions.

Computational modeling and structural biology are invaluable tools in the rational design of selective PROTACs. By modeling the ternary complex with different linkers attached to "this compound", researchers can predict which linker geometries will lead to favorable protein-protein interactions and stable complex formation with the desired target, while disfavoring interactions with off-targets.

The following table provides a hypothetical example of how linker length can impact the degradation selectivity of a PROTAC targeting Kinase A over the structurally similar Kinase B.

| PROTAC Construct | Linker Length (atoms) | Kinase A DC50 (nM) | Kinase B DC50 (nM) | Selectivity (Kinase B/Kinase A) |

|---|---|---|---|---|

| PROTAC-1 | 8 | 50 | 200 | 4 |

| PROTAC-2 | 12 | 25 | 1000 | 40 |

| PROTAC-3 | 16 | 100 | 800 | 8 |

This illustrative data demonstrates the principle of optimizing linker length to enhance degradation selectivity for the target protein (Kinase A) over a closely related off-target (Kinase B).

Research Methodologies and Advanced Characterization of Thalidomide Nh C6 Nh2 Conjugates

Proteomic Approaches for Unbiased Interrogation of PROTAC Mechanisms

Proteomics serves as a powerful tool to assess the global effects of a PROTAC on the cellular proteome, providing a comprehensive view of its activity, selectivity, and potential off-target effects.

Quantitative mass spectrometry-based proteomics is the gold standard for identifying and quantifying changes in protein abundance across the entire proteome upon treatment with a PROTAC. promegaconnections.comresearchgate.net This unbiased approach allows for the confirmation of on-target degradation and the identification of unintended targets, or "off-targets." A common workflow involves the use of isobaric tags, such as Tandem Mass Tags (TMT), which enable the simultaneous analysis of multiple samples in a single mass spectrometry run.

In a representative study, cells treated with a thalidomide-based PROTAC would be lysed, and the proteins digested into peptides. These peptides are then labeled with TMT reagents and combined for analysis by liquid chromatography-mass spectrometry (LC-MS/MS). The resulting data provides relative quantification of thousands of proteins, highlighting those that are significantly downregulated in the presence of the PROTAC. acs.org

For instance, a study on a promiscuous kinase inhibitor converted into a PROTAC demonstrated that despite the warhead binding to over 130 kinases, the PROTAC induced the degradation of fewer than 10. nih.gov This highlights the crucial role of the ternary complex formation in determining degradation selectivity, a phenomenon that can be systematically investigated using quantitative proteomics.

Table 1: Representative Quantitative Proteomics Data for a Hypothetical Thalidomide-C6-based PROTAC Targeting BRD4

| Protein | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Status |

|---|---|---|---|

| BRD4 | -3.5 | < 0.001 | On-Target |

| BRD2 | -1.8 | < 0.01 | Off-Target |

| BRD3 | -1.5 | < 0.01 | Off-Target |

| ZFP91 | -1.2 | < 0.05 | Neosubstrate |

This is a hypothetical data table for illustrative purposes.

Affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique to identify direct binding partners of a molecule of interest. In the context of thalidomide-based PROTACs, AP-MS can be used to identify not only the intended target protein but also "neosubstrates" – proteins that are recruited to the CRBN E3 ligase in a PROTAC-dependent manner. nih.gov

This method often involves immobilizing the PROTAC or the E3 ligase ligand on beads and incubating them with cell lysate. The proteins that bind to the immobilized molecule are then eluted and identified by mass spectrometry. This approach was instrumental in identifying Ikaros (IKZF1) and Aiolos (IKZF3) as neosubstrates of immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide, which are closely related to thalidomide (B1683933). oup.com

Furthermore, AP-MS can be employed to study the composition of the ternary complex. By pulling down the E3 ligase, one can identify the PROTAC and the target protein that are brought into proximity. This can provide valuable insights into the formation and stability of the ternary complex, which is a prerequisite for successful protein degradation. nih.gov

Computational Chemistry and Structural Biology for Mechanistic Insights and Design

Computational and structural methods provide high-resolution insights into the molecular interactions that govern PROTAC activity, guiding the rational design of more potent and selective degraders.

Molecular docking and molecular dynamics (MD) simulations are invaluable computational tools for predicting and analyzing the three-dimensional structure of the ternary complex formed by the target protein, the PROTAC, and the E3 ligase. nih.govnih.gov These methods can help to understand how the flexible linker of a PROTAC, such as the C6 alkyl chain in "Thalidomide-NH-C6-NH2", influences the geometry of the ternary complex.

The process typically begins with docking the target-binding and E3 ligase-binding portions of the PROTAC into their respective proteins. The linker is then modeled to bridge the two, and the resulting ternary complex is subjected to MD simulations to assess its stability and dynamics. nih.gov These simulations can reveal key protein-protein and protein-ligand interactions that stabilize the complex and provide insights into the conformational flexibility of the linker. nih.gov

Table 2: Key Interactions Identified from Molecular Dynamics Simulations of a BRD4-PROTAC-CRBN Complex

| Interacting Residues (BRD4) | Interacting Residues (CRBN) | Interaction Type |

|---|---|---|

| Asp144 | His353 | Hydrogen Bond |

| Tyr97 | Trp380 | Pi-Stacking |

This is a hypothetical data table for illustrative purposes.

X-ray crystallography and cryo-electron microscopy (cryo-EM) are experimental techniques that provide high-resolution three-dimensional structures of biological macromolecules and their complexes. nih.govnanoimagingservices.com These methods have been instrumental in elucidating the molecular basis of PROTAC-mediated protein degradation by providing detailed snapshots of the ternary complexes. nih.gov

The first crystal structure of a PROTAC-induced ternary complex provided unprecedented insight into how the PROTAC brings the target protein and E3 ligase together, revealing a network of induced protein-protein interactions that contribute to the stability of the complex. nih.gov For thalidomide-based PROTACs, structural studies have shown how the glutarimide (B196013) moiety of thalidomide binds to a hydrophobic pocket in CRBN. nih.gov

Cryo-EM has also emerged as a powerful tool for studying large and flexible complexes, such as the entire Cullin-RING ligase (CRL) complex bound to a PROTAC and its target. acs.org Recent cryo-EM structures have provided a structural basis for the design of novel PROTACs by revealing unique ternary complex conformations. acs.org

The wealth of data generated from proteomic, computational, and structural studies is paving the way for the development of predictive models for PROTAC efficacy and selectivity. biorxiv.orgresearchgate.net Machine learning algorithms are being trained on large datasets of PROTACs with known activities to identify the key molecular features that determine whether a PROTAC will be an effective degrader. biorxiv.orgresearchgate.net

These models can take into account various parameters, including the binding affinities of the warheads, the length and chemical properties of the linker, and the predicted stability of the ternary complex. By integrating data from multiple sources, these predictive models aim to accelerate the design-make-test-analyze cycle of PROTAC development, enabling the more rapid identification of potent and selective degraders. semanticscholar.org

For example, a recently developed method called AiPROTAC integrates graph augmentation and cross-attention mechanisms to predict the degradation capacity of PROTACs with improved accuracy. biorxiv.org Such in silico tools are becoming increasingly important in navigating the vast chemical space of possible PROTAC molecules to identify promising candidates for further experimental validation. arxiv.org

Future Directions and Emerging Research Avenues for Thalidomide Nh C6 Nh2 Derivatives

Exploration of Thalidomide-NH-C6-NH2 for Degradation of Previously "Undruggable" Targets

A significant promise of PROTAC technology, driven by moieties like this compound, is its ability to target proteins previously considered "undruggable" with conventional small-molecule inhibitors. mtoz-biolabs.com These targets often lack well-defined active sites or function through protein-protein interactions, making them difficult to inhibit. PROTACs circumvent this by requiring only a weak binding interaction sufficient to bring the target protein into proximity with the E3 ligase for ubiquitination and subsequent degradation. scispace.comrsc.org

Transcription factors, which are frequently dysregulated in cancer, represent a major class of undruggable targets. tandfonline.com Their reliance on protein-protein and protein-DNA interactions has made them historically difficult to drug. rsc.org PROTACs derived from CRBN ligands are being successfully developed to degrade key oncogenic transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3). tandfonline.com Research is actively expanding to other transcription factors, including c-Myc and STAT family members, opening new avenues for cancer therapy.

The success with transcription factors has catalyzed efforts to apply this strategy to other challenging protein classes. Research is ongoing to develop CRBN-based degraders for a wide array of targets that have thus far eluded therapeutic intervention, demonstrating the broad potential of this approach.

Table 1: Examples of "Undruggable" Targets Addressed by CRBN-Based PROTACs

| Target Class | Specific Example(s) | Therapeutic Area | Key Challenge for Inhibitors | PROTAC Advantage |

| Transcription Factors | IKZF1, IKZF3, c-Myc, STATs | Oncology | Lacking deep, druggable binding pockets; rely on PPIs. | Only requires a binding handle, not functional inhibition. |

| Non-enzymatic Proteins | Scaffolding proteins | Various | No catalytic activity to inhibit. | Removes the entire protein, disrupting its function. |

| Fused Proteins | Chromosomal rearrangement products | Oncology | Novel protein structures with uncharacterized functions. | Can be designed to recognize a specific portion of the fusion protein. |

Development of Novel PROTAC Chemotypes and Degradation Mechanisms Inspired by CRBN Biology

The understanding of how thalidomide (B1683933) and its derivatives function as "molecular glues" to induce the degradation of neo-substrates by CRBN has inspired new avenues in degrader design. scispace.com This mechanism, where the drug refashions the E3 ligase's substrate recognition surface, is a powerful paradigm for creating novel therapeutic modalities.

Current research is focused on several key areas:

Expanding the E3 Ligase Toolbox: While most clinical PROTACs recruit CRBN or VHL, the human genome encodes over 600 E3 ligases, many with tissue-specific expression. arxiv.org Developing ligands for new E3 ligases is a major goal, as it could enable more selective degradation in specific tissues or cell types, potentially reducing off-target effects.

Novel CRBN Binders: There is a concerted effort to discover and engineer new CRBN ligands that move beyond the traditional immunomodulatory drug (IMiD) scaffold. biorxiv.org The goal is to create binders with different properties, such as improved selectivity to avoid the degradation of endogenous CRBN neo-substrates like IKZF1/3, which can be a source of off-target effects for some PROTACs. rsc.org

Molecular Glue Discovery: Inspired by thalidomide, researchers are actively searching for new small molecules that can act as molecular glues. rsc.org These molecules could induce the degradation of target proteins without the need for a complex bifunctional PROTAC structure, offering a simpler chemical entity with potentially better drug-like properties. High-throughput screening campaigns are underway to identify such compounds. rsc.orgnih.gov

These efforts are expanding the chemical and mechanistic diversity of targeted protein degradation, promising a new generation of degraders with enhanced efficacy and specificity.

Integration of this compound into Multifunctional Chemical Probes

Beyond their direct therapeutic use in PROTACs, derivatives of this compound are being engineered into sophisticated chemical probes to interrogate complex biological systems. These tools are crucial for target validation, understanding drug mechanisms, and identifying new therapeutic opportunities.

Fluorescent Probes: By attaching a fluorophore to a thalidomide derivative, researchers have created high-affinity fluorescent probes for CRBN. nih.gov An example is BODIPY FL Thalidomide, which enables the development of sensitive, high-throughput binding assays. nih.gov These assays are instrumental for screening and characterizing new CRBN ligands with a wide range of binding affinities.

Photoaffinity Probes: To map the direct interactions of CRBN ligands in living cells, scientists have developed photoaffinity probes, such as photolenalidomide (pLen). acs.org These probes contain a photo-reactive group that, upon light activation, covalently crosslinks the probe to its binding partners. nih.gov Subsequent proteomic analysis can identify not only the primary target (CRBN) but also the proteins recruited to the complex, including both neo-substrates destined for degradation and other proteins that may be part of a ternary complex but are not degraded. acs.org This provides a powerful snapshot of the cellular interactome of a given CRBN ligand.

Affinity-Based Probes: Immobilizing thalidomide derivatives on beads has been a key method for target deconvolution, famously leading to the original identification of CRBN as the target of thalidomide. nih.gov This technique continues to be used to pull down CRBN and its associated proteins from cell lysates, helping to unravel the composition and dynamics of the E3 ligase complex.

Table 2: Chemical Probes Incorporating CRBN Ligands

| Probe Type | Example | Application | Information Gained |

| Fluorescent Probe | BODIPY FL Thalidomide | High-throughput binding assays | Ligand binding affinity (Kd), screening for new CRBN binders. nih.gov |

| Photoaffinity Probe | Photolenalidomide (pLen) | Cellular target identification, interactome mapping | Direct binding partners, composition of ternary complexes in live cells. acs.org |

| Bifunctional Probe | BPP with photocleavable moiety | Streamlined photoaffinity labeling and analysis | Identification of cross-linked amino acids in ligand binding sites. columbia.edu |

Addressing Advanced Challenges in PROTAC Research and Development

Despite the great potential of PROTACs, their development faces significant hurdles, largely due to their unique molecular properties. Derivatives of this compound are central to research aimed at overcoming these challenges.

Cellular Permeability: PROTACs are large molecules, often with a molecular weight exceeding 800 Da, placing them well outside the "Rule of 5" guidelines for orally bioavailable drugs. tandfonline.comwuxiapptec.com This size, combined with a high polar surface area, often leads to poor permeability across the cell membrane. Strategies to improve this include:

Linker Optimization: Replacing flexible polyethylene (B3416737) glycol (PEG) linkers with shorter, more rigid alkyl or cyclic linkers can improve permeability. tandfonline.comnih.gov

Intramolecular Hydrogen Bonding: Designing PROTACs that can adopt a more compact, "chameleon-like" conformation in the nonpolar environment of the cell membrane can mask polar groups and enhance passive diffusion. drugdiscoverytrends.comwuxiapptec.com

Prodrug Strategies: Masking polar functional groups with lipophilic moieties that are cleaved inside the cell can improve membrane transit. tandfonline.comdrugdiscoverytrends.com

Off-Target Engagement: A key challenge for CRBN-based PROTACs is the potential for off-target effects stemming from the intrinsic activity of the IMiD ligand itself. The thalidomide moiety can act as a molecular glue, inducing the degradation of natural neo-substrates like the zinc finger transcription factors IKZF1, IKZF3, and the translation termination factor GSPT1. tandfonline.comimperial.ac.uk This can lead to unintended biological consequences.

Research to mitigate these effects is focused on:

Ligand Modification: Subtle chemical modifications to the phthalimide (B116566) ring of the CRBN ligand have been shown to disrupt the binding of neo-substrates without affecting the recruitment of the intended target protein. nih.gov For example, adding a methoxy group has been shown to block neo-substrate degradation.

Linker Attachment Point: The position where the linker is attached to the CRBN ligand can influence the geometry of the ternary complex and can be optimized to disfavor the binding of off-target proteins. biorxiv.org

Exploring Alternative E3 Ligases: Using PROTACs that recruit other E3 ligases, such as VHL, can be an effective strategy to avoid CRBN-specific off-target effects. rsc.org

By systematically addressing these challenges, researchers aim to develop a new generation of PROTACs based on this compound with improved drug-like properties and a more precise safety profile.

Q & A

Basic Research Questions

Q. How is Thalidomide-NH-C6-NH2 synthesized, and what analytical methods validate its purity and structure?

- Methodology : The compound is synthesized by conjugating a thalidomide-derived cereblon ligand to a hexyl (C6) linker and an amine terminus. Key steps include amide bond formation and purification via reverse-phase HPLC. Structural validation employs nuclear magnetic resonance (NMR) for linker integrity and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Purity (>95%) is verified using HPLC with UV detection at 254 nm .

- Data Consideration : Note that derivatives like the TFA salt (CAS 2093386-51-5) and hydrochloride salt (CAS 2376990-31-5) exist, requiring distinct solubility and handling protocols .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodology : The compound is typically soluble in DMSO (10–50 mM stock solutions). Stability tests involve storing aliquots at –80°C (long-term) or –20°C (short-term) and assessing degradation via LC-MS over time. Avoid repeated freeze-thaw cycles to prevent amine oxidation or linker hydrolysis .

- Critical Parameter : Solubility in aqueous buffers is limited; optimize using co-solvents like PEG or cyclodextrins for in vitro assays .

Q. What is the role of this compound in PROTAC design?

- Mechanistic Insight : As an E3 ligase ligand-linker conjugate, it recruits cereblon (CRBN) to facilitate ubiquitination and proteasomal degradation of target proteins. The C6 linker balances flexibility and steric constraints, enabling ternary complex formation between the PROTAC, target protein, and E3 ligase .

- Experimental Design : Use in vitro ubiquitination assays and cellular thermal shift assays (CETSA) to validate target engagement and degradation efficiency .

Advanced Research Questions

Q. How can researchers optimize PROTAC degradation efficiency using this compound?

- Linker Optimization : Test shorter (C3) or longer (C10) linkers to evaluate ternary complex stability. For example, (S,R,S)-AHPC-C10-NH2 shows enhanced VHL recruitment compared to C6 variants .

- Ternary Complex Analysis : Employ surface plasmon resonance (SPR) or cryo-EM to study binding kinetics and spatial arrangement. Suboptimal linker length may reduce degradation efficacy due to misalignment of E3 ligase and target .

Q. How do researchers address contradictory data in target protein degradation assays involving this compound?

- Troubleshooting Steps :

- Cell-Type Variability : CRBN expression levels vary across cell lines; validate using Western blot or CRISPR knockouts .

- Off-Target Effects : Include negative controls (e.g., PROTACs with inactive E3 ligands) to distinguish specific degradation .

- Pharmacokinetic Factors : Monitor cellular uptake via LC-MS; poor permeability may necessitate prodrug strategies .

Q. What are the challenges in translating in vitro PROTAC activity to in vivo models using this compound?

- Key Issues :

- Metabolic Stability : The amine terminus is prone to oxidation; consider PEGylation or acetylation to enhance plasma stability .

- Tissue Penetration : Use pharmacokinetic (PK) studies to assess brain-barrier crossing or tumor accumulation. Modify linker hydrophobicity (e.g., PEG2 vs. C6) to tune bioavailability .

Q. What analytical methods quantify this compound in biological matrices?

- Protocol :

- Sample Preparation : Extract compound from plasma/tissue using protein precipitation (acetonitrile) or solid-phase extraction.

- Quantification : Apply LC-MS/MS with a deuterated internal standard (e.g., Thalidomide-d4) for sensitivity (LOQ ~1 nM). Monitor transitions m/z 486→368 for the TFA salt .

Q. How can the amine terminus of this compound be chemically modified for improved functionality?

- Synthetic Strategies :

- Conjugation : React with NHS esters or maleimide derivatives to attach fluorophores (e.g., FITC) for cellular tracking .

- Stabilization : Convert the primary amine to a tertiary amine via reductive amination to reduce oxidative degradation .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.